molecular formula C16H20N2 B1203034 3,3',5,5'-Tetramethylbenzidine CAS No. 54827-17-7

3,3',5,5'-Tetramethylbenzidine

Cat. No.: B1203034
CAS No.: 54827-17-7
M. Wt: 240.34 g/mol
InChI Key: UAIUNKRWKOVEES-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethylbenzidine, commonly known as TMB, is a chromogenic substrate widely used in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. TMB is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. It is photosensitive and degrades under sunlight and fluorescent lights .

Mechanism of Action

Target of Action

The primary target of TMB is peroxidase enzymes, such as horseradish peroxidase . These enzymes play a crucial role in the oxidation-reduction reactions in cells, helping to maintain the balance of reactive oxygen species and protect cells from oxidative damage .

Mode of Action

TMB acts as a hydrogen donor in the reduction of hydrogen peroxide to water, catalyzed by peroxidase enzymes . The oxidation of TMB leads to the formation of a diimine-diamine complex . This complex is the result of a one-electron oxidation product .

Biochemical Pathways

The interaction of TMB with peroxidase enzymes and hydrogen peroxide forms part of the broader peroxidase-catalyzed oxidation-reduction pathway . This pathway plays a vital role in cellular defense mechanisms against oxidative stress .

Pharmacokinetics

Due to its strong lipophilicity, tmb can easily enter cells and organelles, participating in peroxidase reactions .

Result of Action

The oxidation of TMB results in a color change, which can be read spectrophotometrically at wavelengths of 370 and 650 nm . The reaction can be halted by the addition of an acid or another stop reagent, causing TMB to turn yellow, with a peak absorbance of 450 nm . The amount of converted TMB may be indexed by the amount of 450 nm light it absorbs .

Action Environment

TMB is sensitive to light, and it degrades under sunlight and fluorescent lights . Therefore, it should be kept out of direct sunlight . The reaction environment’s pH also influences TMB’s action, as the addition of an acid can halt the reaction . Furthermore, TMB’s action can be influenced by the presence of other substances in the environment, such as chlorine in water .

Biochemical Analysis

Biochemical Properties

3,3’,5,5’-Tetramethylbenzidine acts as a hydrogen donor in the presence of peroxidase enzymes, such as horseradish peroxidase. When oxidized by these enzymes, it forms a diimine-diamine complex, resulting in a color change that can be measured spectrophotometrically. This property makes 3,3’,5,5’-Tetramethylbenzidine an essential reagent in assays that require the detection of hydrogen peroxide or other peroxidase substrates .

Cellular Effects

3,3’,5,5’-Tetramethylbenzidine influences cellular processes primarily through its interaction with peroxidase enzymes. In cells, it can be used to detect the presence of peroxidase activity, which is often associated with oxidative stress and other metabolic processes. The compound’s ability to produce a color change upon oxidation allows researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3,3’,5,5’-Tetramethylbenzidine undergoes a one-electron oxidation process in the presence of peroxidase enzymes, forming a radical cation. This radical cation then forms a charge transfer complex with the unoxidized compound, resulting in a blue color. Further oxidation leads to the formation of a diimine, which absorbs light at 450 nm, allowing for quantitative measurement .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,5,5’-Tetramethylbenzidine can change over time due to its sensitivity to light and other environmental factors. The compound is known to degrade when exposed to sunlight or fluorescent lights, which can affect its stability and the accuracy of experimental results. Long-term studies have shown that 3,3’,5,5’-Tetramethylbenzidine remains stable under controlled conditions, but its degradation products can influence cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3,3’,5,5’-Tetramethylbenzidine in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not produce significant adverse effects. At higher doses, it can cause toxicity and other adverse effects, including oxidative stress and damage to cellular components. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

3,3’,5,5’-Tetramethylbenzidine is involved in metabolic pathways related to oxidative stress and peroxidase activity. It acts as a reducing co-substrate for heme peroxidases, undergoing oxidation to form a radical cation and subsequently a diimine. This process is essential for the compound’s role in colorimetric assays and its ability to detect peroxidase activity .

Transport and Distribution

Within cells and tissues, 3,3’,5,5’-Tetramethylbenzidine is transported and distributed primarily through passive diffusion. It interacts with various transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its overall activity and function .

Subcellular Localization

3,3’,5,5’-Tetramethylbenzidine is primarily localized in the cytoplasm, where it interacts with peroxidase enzymes. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments or organelles. These factors play a crucial role in the compound’s effectiveness in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethylbenzidine involves the reaction of 3,3’,5,5’-tetramethylbiphenyl-4,4’-diamine with appropriate reagents under controlled conditions. One common method includes dissolving TMB in dimethyl sulfoxide (DMSO) and then diluting it with a phosphate-citrate buffer at pH 5.0. Fresh hydrogen peroxide is added to this solution immediately before use .

Industrial Production Methods

Industrial production of TMB typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes the use of buffering solutions such as citric acid-sodium citrate or citric acid-EDTA to maintain the pH and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethylbenzidine undergoes several types of chemical reactions, including oxidation and reduction. It acts as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase .

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’,5,5’-Tetramethylbenzidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,3’,5,5’-Tetramethylbenzidine is often compared with other chromogenic substrates used in similar applications. Some of these compounds include:

TMB is unique due to its high sensitivity, safety, and stability, making it a preferred choice in various biochemical assays .

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline
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InChI

InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3
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InChI Key

UAIUNKRWKOVEES-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C
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Molecular Formula

C16H20N2
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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DSSTOX Substance ID

DTXSID5026120
Record name 3,3',5,5'-Tetramethylbenzidine
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Molecular Weight

240.34 g/mol
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Physical Description

3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline]
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Record name 3,3',5,5'-Tetramethylbenzidine
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Vapor Pressure

0.0000005 [mmHg]
Record name 3,3',5,5'-Tetramethylbenzidine
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Mechanism of Action

Histological analysis of surgically removed adrenal masses often fails to differentiate between benign and malignant tumors. In normal cells, the telomeric ends of the chromosomes are shortened with each cell division, leading to chromosome destabilization and cellular senescence after a critical number of cell cycles. In tumor cells, telomere shortening is prevented by a specific DNA polymerase, called telomerase. In an effort to clarify the role of telomerase in the pathogenesis of adrenal tumors, and to test whether its activity could serve as marker of malignancy, we measured telomerase activity in 41 human adrenal tissue samples that were classified both by the clinical course and by histological examination. Telomerase activity was determined by TRAP ELISA and expressed as high (>50% of positive control telomerase activity), medium (31-50%), low (11-30%), very low (< or = 10%), or absent (0%). The 8 normal adrenal tissue samples showed very low levels of telomerase activity. Mean telomerase activity also very low in 3/3 incidentalomas, 6/6 Cushing adenomas, 6/6 Conn adenomas, 7/7 adrenocortical carcinomas, 8/8 benign pheochromocytomas, and 2/3 malignant pheochromocytomas. In contrast, one malignant pheochromocytoma showed high telomerase activity. These data indicate that telomerase activity may not be a suitable marker for malignancy in the adrenal gland. Our results also challenge the current dogma of close correlation between cell dedifferentiation and telomerase activity., Earlier investigations of the oxidation of 3,5,3',5'-tetramethylbenzidine (TMB) using horseradish peroxidase and prostaglandin H-synthase have shown the formation of a cation free radical of TMB in equilibrium with a charge-transfer complex, consistent with either a two- or a one-electron initial oxidation. In this work, we exploited the distinct spectroscopic properties of myeloperoxidase and its oxidized intermediates, compounds I and II, to establish two successive one-electron oxidations of TMB. By employing stopped-flow techniques under transient-state and steady-state conditions, we also determined the rate constants for the elementary steps of the myeloperoxidase-catalyzed oxidation of TMB at pH 5.4 and 20 degrees C. The second-order rate constant for compound I formation from the reaction of native enzyme with H2O2 is 2.6 x 10(7) M-1 s-1. Compound I undergoes a one-electron reduction to compound II in the presence of TMB, and the rate constant for this reaction was determined to be (3.6 +/- 0.1) x 10(6) M-1 s-1. The spectral scans show that compound II accumulates in the steady state. The rate constant for compound II reduction to native enzyme by TMB obtained under steady-state conditions is (9.4 +/- 0.6) x 10(5) M-1 s-1. The results are applied to a new, more accurate assay for myeloperoxidase based upon the formation of the charge-transfer complex between TMB and its diimine final product.
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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CAS No.

54827-17-7
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Record name 3,3′,5,5′-Tetramethylbenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-
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Melting Point

334 to 336 °F (NTP, 1992), 168.5 °C
Record name 3,3',5,5'-TETRAMETHYLBENZIDINE
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Synthesis routes and methods I

Procedure details

Compound 1a was prepared using the procedure described in P. Bamfield and P. M. Quan, Synthesis, 1978, 537 using 4-bromo-2,6-dimethylaniline (10.00 g, 50 mmol), CTAB (2.00 g, 5.5 mmol, 0.11 eq.), 5% palladium on charcoal (0.80 g, 50% paste), sodium hydroxide (21.1 ml, 8.0M, 0.169 mol) and sodium formate (2×3.40 g, 100 mmol, 2 eq.) in water (30 ml).
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10 g
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3.4 g
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0.8 g
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30 mL
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Synthesis routes and methods II

Procedure details

4-Bromo-2,6-dimethylaniline (24.0 parts), 3% palladium on charcoal (50% paste; 2.0 parts), cetyltrimethylammonium bromide (4.0 parts), sodium hydroxide liquor (32%; 13.5 parts), sodium formate (6.8 parts) in water (60 parts) are stirred at the boil under reflux for 3 hours. Sodium formate (6.8 parts is then added and the mixture boiled for 3 hours when a further charge of sodium formate (6.8 parts) is made. The reaction mixture is then held at the boil under reflux for a further 23 hours. The mixture is then steam distilled and from the distillate 2.2 parts (18.2%) of 2,6-dimethylaniline is recovered by extraction with ether. The reaction mixture after steam distillation is cooled to room temperature and then filtered. The residue is extracted continuously with methanol (60 parts) for 5 hours and then the extract cooled. The colourless crystalline precipitate is filtered off and dried to give 7.7 parts (63.3%) of 3,3',5,5'-tetramethyl benzidine.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does TMB interact with its target, horseradish peroxidase (HRP)?

A1: TMB acts as a hydrogen donor and a chromogenic substrate for HRP. In the presence of hydrogen peroxide (H2O2), HRP catalyzes the oxidation of colorless TMB to a blue-colored product, oxidized TMB (oxTMB) [, , , , , ].

Q2: What are the downstream effects of TMB oxidation by HRP?

A2: The oxidation of TMB by HRP produces a blue color measurable by spectrophotometry, typically at wavelengths around 450 nm and 650 nm [, , , ]. This color change forms the basis for various colorimetric assays.

Q3: What is the molecular formula and weight of TMB?

A3: TMB has a molecular formula of C16H20N2 and a molecular weight of 240.34 g/mol.

Q4: What are the key spectroscopic features of TMB and its oxidized form?

A4: Colorless TMB exhibits an absorption peak at a lower wavelength, while the blue-colored oxTMB shows a characteristic absorption peak around 652 nm [, , , ].

Q5: How stable is TMB under different storage conditions?

A5: TMB is available commercially in various formulations, including those with enhanced stability. Studies show that TMB substrate systems can remain functional for extended periods, even at elevated temperatures, highlighting their storage stability [].

Q6: What is the mechanism of TMB oxidation catalyzed by HRP or its mimics?

A6: The catalytic mechanism involves a two-electron oxidation process. HRP or its mimics first react with H2O2 to form a reactive intermediate. This intermediate then oxidizes TMB to form a cationic radical, which further reacts to form the final blue-colored diimine product (oxTMB) [, , , ].

Q7: Can other materials besides HRP catalyze TMB oxidation?

A7: Yes, various nanomaterials, including platinum nanoparticles [], gold nanoparticles [], and metal-organic frameworks [, ], exhibit peroxidase-like activity and can catalyze TMB oxidation in the presence of H2O2.

Q8: What are some common applications of TMB in biosensing?

A8: TMB is extensively used in enzyme-linked immunosorbent assays (ELISAs) [, , , , ], glucose detection [, , ], antioxidant assays [, , ], and detection of various analytes like silver ions [, ] and glutathione [, ].

Q9: Have computational methods been used to study TMB and its interactions?

A9: While the provided research papers do not delve into detailed computational modeling of TMB itself, they highlight the use of kinetic modeling to understand the mechanism of TMB oxidation by peroxidase mimics like Pt nanoparticles [].

Q10: How do structural modifications of benzidine derivatives affect their efficacy as HRP substrates?

A10: Research indicates that TMB demonstrates superior sensitivity, color purity, and product stability compared to other benzidine derivatives, suggesting the importance of the four methyl substitutions in its structure [].

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